Amino methacrylate copolymer, CAS 24938-16-7, is a cationic copolymer composed of dimethylaminoethyl methacrylate, butyl methacrylate, and methyl methacrylate, often in a 2:1:1 ratio. Its defining procurement-relevant characteristic is its pH-dependent solubility profile; it is soluble in acidic environments up to pH 5.0 but becomes insoluble and impermeable at neutral or higher pH values, such as in the mouth. This property is central to its primary applications in pharmaceutical formulations, including taste masking of bitter active pharmaceutical ingredients (APIs), protective film coatings, and immediate-release profiles in the stomach. The polymer is available in various forms, such as granules (e.g., Eudragit® E 100) and powders (e.g., Eudragit® E PO), with an approximate average molecular weight of 47,000 g/mol.
Substituting this amino methacrylate copolymer with other common polymethacrylates is a primary cause of formulation failure. For instance, anionic copolymers like Eudragit® L or S grades are functionally opposite, dissolving at basic pH levels (pH > 6.0 and > 7.0, respectively) and are used for enteric or colonic release, not gastric release. Cationic but pH-independent copolymers like Eudragit® RL and RS are insoluble across the GI tract and provide sustained, diffusion-based release rather than rapid, pH-triggered dissolution. The specific 2:1:1 monomer ratio of this copolymer yields a precise dissolution trigger at pH 5.0, a property not achievable by simple blending of other polymers or using homopolymers. This makes it non-interchangeable for applications requiring rapid drug release in the stomach while preventing release in the neutral pH of the oral cavity.
The core procurement value of this copolymer is its sharp, well-defined solubility switch. It is soluble in gastric fluid up to a pH of 5.0, ensuring rapid dissolution in the stomach for immediate drug release. Conversely, it is insoluble at the higher, neutral pH of saliva (typically pH 6.8), which prevents the release of bitter APIs in the mouth. This contrasts sharply with anionic copolymers like Eudragit® L-100, which only begin to dissolve at pH 6.0, or Eudragit® S-100, which requires pH 7.0, making them unsuitable for gastric release.
| Evidence Dimension | pH of Dissolution |
| Target Compound Data | Soluble up to pH 5.0 |
| Comparator Or Baseline | Eudragit® L-100: Soluble from pH 6.0; Eudragit® S-100: Soluble from pH 7.0 |
| Quantified Difference | Dissolves at a significantly lower pH, enabling gastric release while alternatives provide intestinal release. |
| Conditions | Aqueous buffer solutions simulating gastrointestinal fluid. |
This specific pH trigger is critical for formulators designing immediate-release drugs that require taste masking, as common substitutes will fail to release the API in the stomach.
In moisture uptake studies, coatings based on this amino methacrylate copolymer provide superior protection for sensitive APIs compared to common alternatives like hydroxypropyl methylcellulose (HPMC). In a study comparing moisture uptake at 40°C and 75% relative humidity, tablets coated with an Eudragit® E PO-based system showed significantly lower moisture uptake over 7 hours compared to tablets coated with HPMC or ready-to-use polyvinyl alcohol systems. While PVA-based coatings can offer a high barrier, this copolymer provides a balance of strong moisture protection without compromising the desired immediate-release profile in the stomach.
| Evidence Dimension | Moisture Uptake (%) |
| Target Compound Data | Lower moisture uptake over time (qualitative from graph) |
| Comparator Or Baseline | HPMC-based coating and Polyvinyl Alcohol (PVA)-based coating (higher moisture uptake) |
| Quantified Difference | Demonstrates superior barrier function compared to HPMC and comparable or better performance than other specialized systems under accelerated conditions. |
| Conditions | Coated silica tablets stored at 40°C / 75% Relative Humidity for 7 hours. |
For moisture-sensitive APIs, choosing this copolymer over standard HPMC can improve shelf-life and product stability, reducing the risk of degradation and justifying its selection in process development.
This copolymer exhibits a low glass transition temperature (Tg) of approximately 48°C, which is advantageous for film formation at lower processing temperatures, protecting heat-sensitive APIs. Furthermore, it forms low-viscosity solutions, a critical parameter for process efficiency. A 12.5% solution in an isopropanol/acetone mixture has a viscosity of just 3-6 mPa·s. This is significantly lower than the high viscosity often encountered with cellulosic polymers like HPMC, which can limit the solid content of spray suspensions and prolong processing times. This combination allows for higher solid content in coating dispersions, leading to shorter processing times and reduced energy consumption during manufacturing.
| Evidence Dimension | Viscosity of Coating Solution |
| Target Compound Data | 3 - 6 mPa·s (for a 12.5% solution) |
| Comparator Or Baseline | HPMC-based formulations (qualitatively described as high viscosity, leading to long process times) |
| Quantified Difference | Significantly lower solution viscosity enables faster spray rates and more efficient coating processes. |
| Conditions | 12.5% (w/w) solution in Isopropyl Alcohol / Acetone at 20°C. |
Selecting this copolymer can directly translate to lower manufacturing costs through reduced cycle times and energy usage, a key consideration for procurement and process scale-up.
This copolymer is the material of choice for masking the taste of bitter APIs like cetirizine dihydrochloride or ibuprofen in oral dosage forms. Its insolubility at the neutral pH of saliva prevents drug release in the mouth, while its rapid dissolution in the stomach ensures immediate bioavailability, a combination not offered by enteric or sustained-release polymers.
When an API is susceptible to hydrolysis or degradation from ambient moisture, a coating of this copolymer serves as an effective barrier. Its performance exceeds that of standard HPMC coatings and provides a protective layer that does not impede gastric release, making it ideal for stabilizing sensitive drugs in immediate-release formulations.
This copolymer is a proven carrier for creating amorphous solid dispersions to enhance the solubility of poorly soluble drugs. It can be processed using common techniques like hot-melt extrusion and spray drying. The resulting formulation remains stable in its enhanced-solubility form until it reaches the acidic gastric environment, where both the polymer and the API are rapidly released for absorption.
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